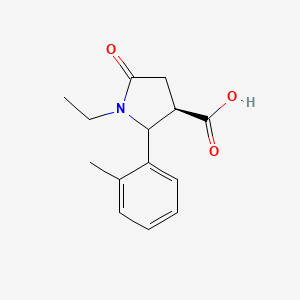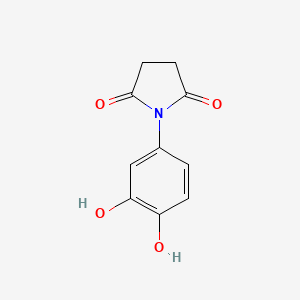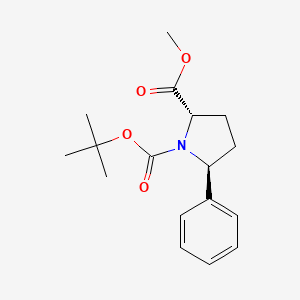
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with tert-butyl, methyl, and phenyl groups. The stereochemistry of the compound, indicated by the (2S,5S) configuration, plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, methyl, and phenyl substituents. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials. Reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or phenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5R)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate: The enantiomer of the compound with different stereochemistry.
1-tert-Butyl 2-methyl 5-phenylpyrrolidine: Lacks the dicarboxylate groups.
2-Methyl 5-phenylpyrrolidine: Lacks the tert-butyl and dicarboxylate groups.
Uniqueness
The uniqueness of (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate lies in its specific stereochemistry and the presence of both tert-butyl and dicarboxylate groups
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2S,5S)-5-phenylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-13(12-8-6-5-7-9-12)10-11-14(18)15(19)21-4/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m0/s1 |
Clé InChI |
PZMSMPJWIZIDPM-KBPBESRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12861880.png)
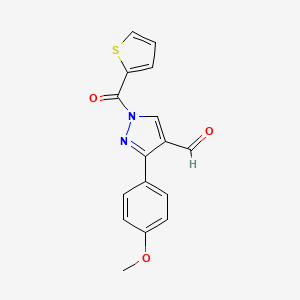
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
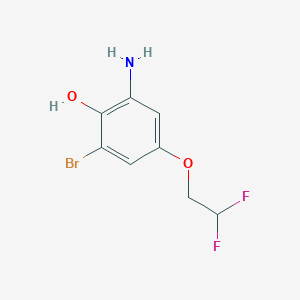
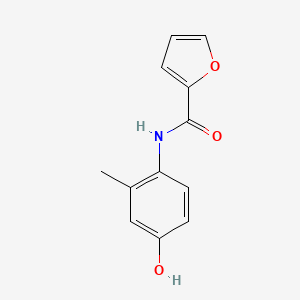
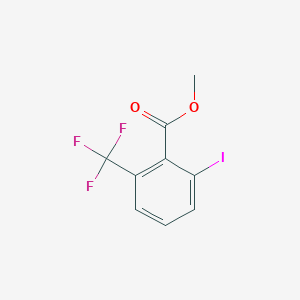

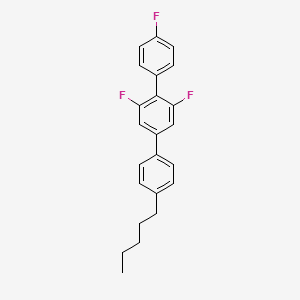
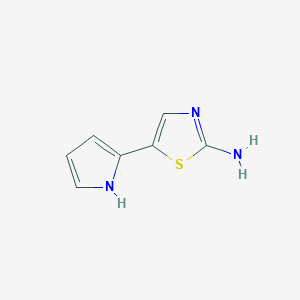
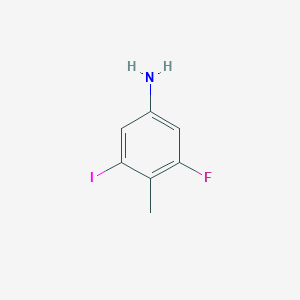
![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
